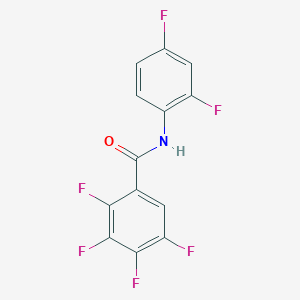![molecular formula C12H18Cl2N2O3 B4426078 2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4426078.png)
2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride
説明
2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been widely used in scientific research for its therapeutic potential in treating various types of cancers, autoimmune diseases, and inflammatory disorders.
作用機序
2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the BCR and TLR signaling pathways. By blocking BTK, this compound prevents the activation of downstream signaling molecules, such as AKT and ERK, which are essential for cell survival and proliferation. This compound also modulates the activity of immune cells, such as T and B cells, by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of BTK activity
- Modulation of immune cell activity
- Inhibition of cancer cell growth and proliferation
- Reduction of cytokine and chemokine production
- Decrease in tumor size and volume
- Improvement in disease symptoms
実験室実験の利点と制限
2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride has several advantages for lab experiments, including its high purity and potency, as well as its specificity for BTK. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and off-target effects. It is important to carefully evaluate the dose and duration of treatment when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride, including:
- Development of more potent and selective BTK inhibitors
- Combination therapy with other drugs to enhance efficacy
- Investigation of the long-term effects of this compound on immune function and cancer progression
- Identification of biomarkers for patient selection and treatment monitoring
- Exploration of the potential of this compound in treating other diseases, such as viral infections and neurological disorders.
In conclusion, this compound is a promising small molecule inhibitor that has shown great potential in treating various types of cancers, autoimmune diseases, and inflammatory disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound will continue to explore its therapeutic potential and identify new applications for this promising drug.
科学的研究の応用
2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride has been extensively studied in preclinical and clinical trials for its potential in treating various types of cancers, including lymphoma, leukemia, and solid tumors. It has also shown promising results in treating autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus. This compound has been found to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways, such as the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways. It has also been shown to modulate the immune system by regulating the activity of T and B cells.
特性
IUPAC Name |
2-[4-chloro-2-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3.ClH/c1-17-5-4-15-7-9-6-10(13)2-3-11(9)18-8-12(14)16;/h2-3,6,15H,4-5,7-8H2,1H3,(H2,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZUBPXHNHBMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=CC(=C1)Cl)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




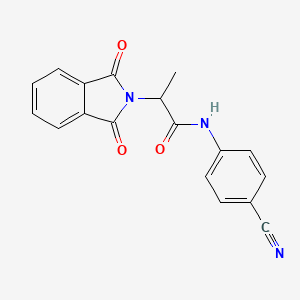
![N'-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B4426016.png)
![(1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine](/img/structure/B4426017.png)
![1-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426022.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4426026.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426034.png)
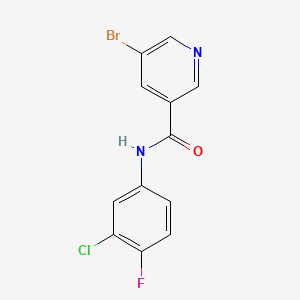
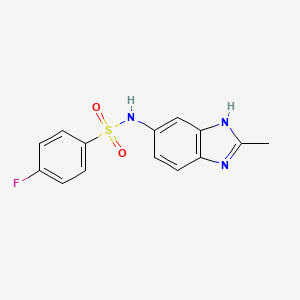
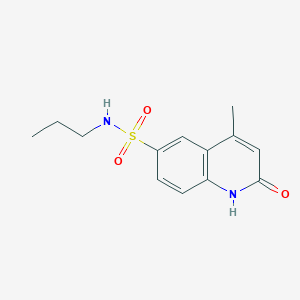
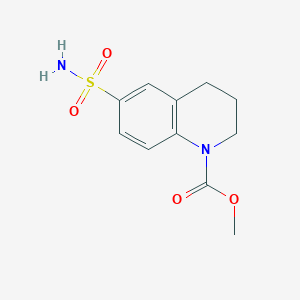
![6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426075.png)
![4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4426088.png)
